molecular formula C23H23N3O B11005913 4-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butan-1-one

4-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)butan-1-one

Cat. No.: B11005913
M. Wt: 357.4 g/mol
InChI Key: KANHUANATOZZPB-UHFFFAOYSA-N
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Description

harmanone , belongs to the class of β-carboline alkaloids. It features an indole ring fused with a β-carboline moiety. Harmanone is naturally occurring and has been isolated from various plant sources, including Peganum harmala and Passiflora incarnata.

Preparation Methods

Synthetic Routes:

    Total Synthesis: Although total synthesis of harmanone is challenging due to its complex structure, researchers have achieved it using multistep reactions. Key steps involve indole functionalization and β-carboline ring formation.

    Partial Synthesis: Partial synthesis often starts from simpler precursors, such as tryptamine or β-carboline derivatives, followed by selective modifications.

Industrial Production:

Industrial-scale production of harmanone is limited, primarily due to its low natural abundance. research continues to explore efficient methods for large-scale synthesis.

Chemical Reactions Analysis

Harmanone undergoes several reactions:

    Oxidation: Harmanone can be oxidized to form its corresponding ketone or other oxidation products.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions occur at the indole nitrogen or other reactive sites. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).

Major products:

  • Oxidation: Harmanone ketone derivatives.
  • Reduction: Harmanone alcohol derivatives.
  • Substitution: Various substituted harmanone derivatives.

Scientific Research Applications

Harmanone’s versatility makes it valuable in various fields:

    Neurochemistry: Harmanone interacts with neurotransmitter receptors, affecting mood and cognition.

    Antioxidant Properties: It exhibits antioxidant activity, potentially protecting against oxidative stress-related diseases.

    Anticancer Potential: Research suggests harmanone may inhibit cancer cell growth.

    Neuroprotective Effects: Harmanone shows promise in neurodegenerative disease research.

Mechanism of Action

Harmanone’s mechanisms involve:

    Serotonin Receptors: It modulates serotonin receptors (e.g., 5-HT₂A), impacting mood and behavior.

    Monoamine Oxidase Inhibition: Harmanone inhibits monoamine oxidase (MAO), affecting neurotransmitter levels.

    Antioxidant Pathways: It scavenges free radicals, protecting cells from oxidative damage.

Comparison with Similar Compounds

Harmanone stands out due to its unique fusion of indole and β-carboline moieties. Similar compounds include harmine, harmaline, and tetrahydroharmine, which share the β-carboline core but lack the indole ring.

Properties

Molecular Formula

C23H23N3O

Molecular Weight

357.4 g/mol

IUPAC Name

4-(1H-indol-3-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butan-1-one

InChI

InChI=1S/C23H23N3O/c27-23(11-5-6-16-14-24-20-9-3-1-7-17(16)20)26-13-12-19-18-8-2-4-10-21(18)25-22(19)15-26/h1-4,7-10,14,24-25H,5-6,11-13,15H2

InChI Key

KANHUANATOZZPB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CCCC4=CNC5=CC=CC=C54

Origin of Product

United States

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